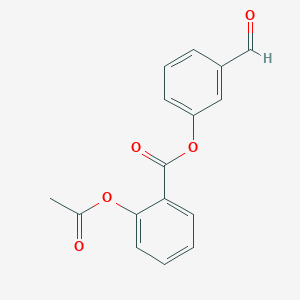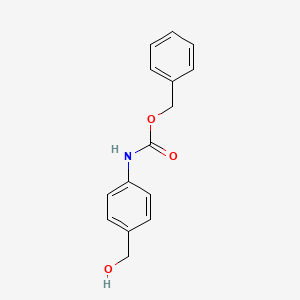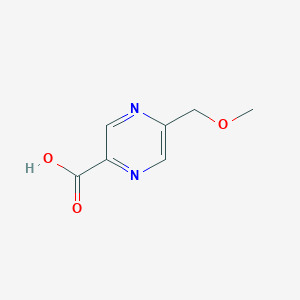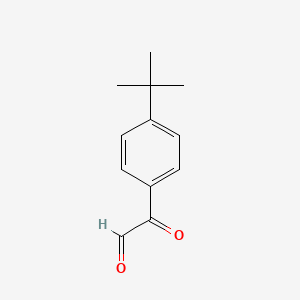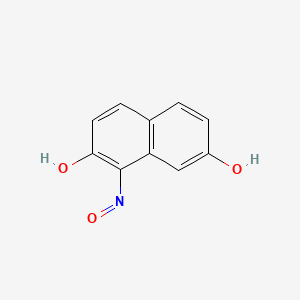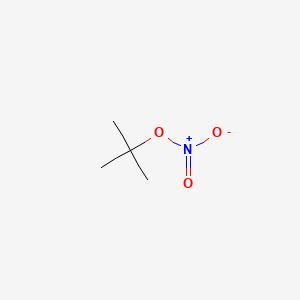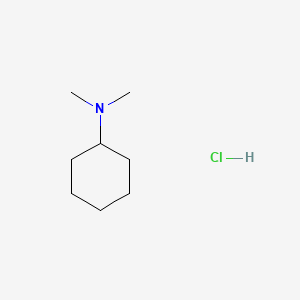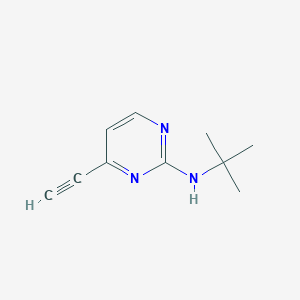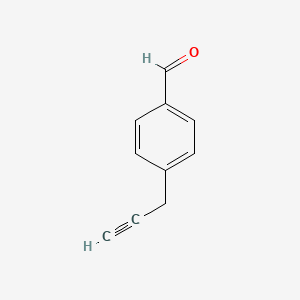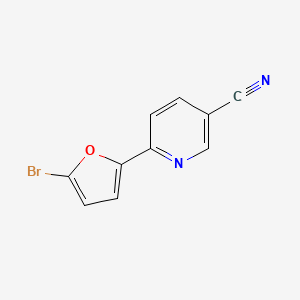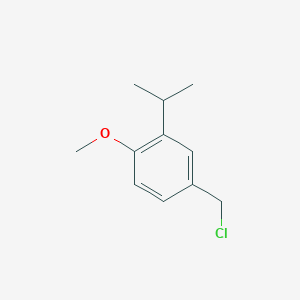
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE: is an organic compound with a complex structure It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a methoxy group, and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the chloromethylation of a benzene derivative, followed by the introduction of methoxy and isopropyl groups through various substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidized or reduced products.
科学研究应用
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE exerts its effects involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and isopropyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
Benzene, 1-(chloromethyl)-4-methyl-: This compound has a similar structure but lacks the methoxy and isopropyl groups.
Benzene, 1-chloro-4-methyl-: Another similar compound, differing in the position and type of substituents on the benzene ring.
Uniqueness
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility in organic solvents, while the isopropyl group can influence its steric and electronic properties.
属性
CAS 编号 |
16214-14-5 |
|---|---|
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8H,7H2,1-3H3 |
InChI 键 |
SZDNVAYLSFZKJM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)CCl)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
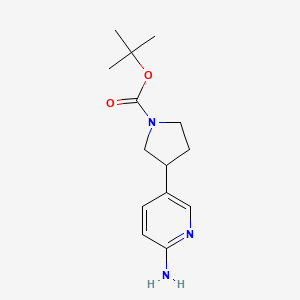
![3-Chloro-[2,3'-bipyridine]-6'-carboxylic acid](/img/structure/B8773401.png)
![Benzenamine, N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B8773406.png)
